molecular formula C9H7ClN2O2 B2818808 [5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol CAS No. 54014-15-2

[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol

Cat. No.: B2818808
CAS No.: 54014-15-2
M. Wt: 210.62
InChI Key: KVNIWYBESKWXTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol ( 54014-15-2) is a high-value heterocyclic building block with a molecular formula of C9H7ClN2O2 and a molecular weight of 210.62 g/mol . This compound features a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. Researchers are increasingly exploring 1,3,4-oxadiazole derivatives for developing novel therapeutic agents. Recent studies highlight the significant potential of these compounds in anticancer research, with specific derivatives demonstrating cytotoxicity against human lung cancer cell lines (A549) . Furthermore, 1,3,4-oxadiazole-based molecules are being investigated as promising candidates for new antibacterial agents. Their mechanism of action in this context is under investigation but may involve inhibition of essential bacterial enzymes like peptide deformylase (PDF), a validated target for antibacterial development . As a key synthetic intermediate, this compound can be further functionalized, for instance, by converting the hydroxymethyl group to other functionalities to create novel compounds for biological screening . This makes it a versatile reagent for constructing more complex chemical entities in drug discovery programs. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c10-7-4-2-1-3-6(7)9-12-11-8(5-13)14-9/h1-4,13H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVNIWYBESKWXTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54014-15-2
Record name [5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol is a compound that falls under the oxadiazole class of heterocyclic compounds. Oxadiazoles are known for their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings and case studies.

  • Molecular Formula : C9H7ClN2O2
  • Molecular Weight : 210.62 g/mol
  • CAS Number : 54014-15-2

Anticancer Activity

Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, a study synthesized various pyrimidine-1,3,4-oxadiazole hybrids and evaluated their cytotoxic effects against several cancer cell lines including HT-1080 (fibrosarcoma), MCF-7 (breast cancer), and A-549 (lung carcinoma). The compound this compound was observed to induce apoptosis in these cancer cells through the activation of caspase pathways and cell-cycle arrest at the G2/M phase .

Cell LineIC50 Value (µM)Mechanism of Action
HT-108019.56Apoptosis via caspase activation
MCF-7Not specifiedInduction of cell cycle arrest
A-549Not specifiedInduction of apoptosis

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has also been extensively studied. In vitro evaluations have shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis indicated that the presence of electron-withdrawing groups enhances antibacterial activity .

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli0.0195 mg/mL
S. aureus0.0048 mg/mL
C. albicans0.039 mg/mL

Antiviral Activity

Despite promising anticancer and antimicrobial results, studies have indicated limited antiviral efficacy against SARS-CoV-2 for compounds related to this compound. All tested compounds showed no significant antiviral activity with EC50 values exceeding 100 µM .

Case Studies

  • Synthesis and Characterization :
    A study synthesized a series of oxadiazole derivatives including this compound using hydrazine hydrate and various aromatic aldehydes. The synthesized compounds were characterized using NMR and MS techniques to confirm their structures .
  • Antitumor Evaluation :
    Another research focused on evaluating the antitumor potential of oxadiazole derivatives against various cancer cell lines using the MTT assay. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents .

Scientific Research Applications

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly as part of the 1,3,4-oxadiazole class of compounds, which are recognized for their significant biological activities. Studies have shown that derivatives of oxadiazoles exhibit promising anticancer effects against various cancer cell lines.

  • Case Study : A study synthesized several 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues and assessed their anticancer activity. The results indicated that certain derivatives displayed potent activity against cancer cells, suggesting the potential of [5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol as a lead compound for further development in cancer therapy .

Antibacterial and Antifungal Properties

In addition to its anticancer applications, this compound has been investigated for its antibacterial and antifungal properties. The oxadiazole scaffold is known for its effectiveness against various pathogens.

  • Case Study : Research involving the synthesis and biological evaluation of oxadiazole derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. This positions this compound as a candidate for developing new antibacterial agents .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of this compound can help in optimizing its efficacy. Modifications to the oxadiazole ring and the phenyl substituent have shown varying degrees of biological activity.

Compound VariationBiological ActivityReference
4-Chloro DerivativeHigh anticancer activity
Substituted Phenyl VariantsEnhanced antibacterial properties

Comparison with Similar Compounds

Key Structural Features :

  • 1,3,4-Oxadiazole ring : Contributes to planar geometry and π-conjugation.
  • 2-Chlorophenyl group : Electron-withdrawing substituent affecting electronic density and intermolecular interactions.
  • Hydroxymethyl group : Enhances hydrophilicity and provides a site for further functionalization.

Comparison with Similar Compounds

Positional Isomers of Chlorophenyl-Substituted Oxadiazoles

The position of the chlorine atom on the phenyl ring significantly impacts physicochemical and biological properties:

Compound Name Substituent Position Molecular Formula Key Findings Reference
[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol 2-Chloro C₉H₇ClN₂O₂ Structural rigidity due to near-planar geometry; potential for hydrogen bonding via -OH group .
3-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]naphthalen-2-ol (OX1) 4-Chloro C₁₈H₁₁ClN₂O₂ Moderate cytotoxic activity (IC₅₀ = 35.12 µM) against cancer cells; reduced activity compared to electron-donating substituents .
3-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]naphthalen-2-ol (OX2) 4-Bromo C₁₈H₁₁BrN₂O₂ IC₅₀ = 33.16 µM; electron-withdrawing groups (Br, Cl) lower activity vs. -OCH₃ or -N(CH₃)₂ .

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, Br at 4-position) reduce cytotoxic efficacy compared to electron-donating groups (e.g., -OCH₃, IC₅₀ = 26.33 µM) .

Functional Group Variations in Oxadiazole Derivatives

Modifications to the oxadiazole’s side chains influence solubility, bioavailability, and target specificity:

Compound Name Functional Group Molecular Formula Key Findings Reference
This compound -CH₂OH C₉H₇ClN₂O₂ Hydroxymethyl group enables hydrogen bonding; potential for bioconjugation or polymer integration .
[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid -CH₂COOH C₁₀H₇ClN₂O₃ Carboxylic acid group enhances solubility; used in agrochemical and pharmaceutical intermediates .
2-Chloro-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-isopropylacetamide -CH₂CON(CH(CH₃)₂)Cl C₁₄H₁₅Cl₂N₃O₂ Dual chloro substituents and acetamide side chain; explored as a pesticide or herbicide lead .

Key Observations :

  • Hydrophilic groups (-OH, -COOH) improve aqueous solubility but may reduce membrane permeability.
  • Lipophilic groups (e.g., acetamide) enhance bioavailability for central nervous system targets .

Heterocyclic Core Modifications

Replacing 1,3,4-oxadiazole with other heterocycles alters electronic properties and bioactivity:

Compound Name Heterocycle Molecular Formula Key Findings Reference
This compound 1,3,4-Oxadiazole C₉H₇ClN₂O₂ High electron affinity suitable for OLED applications .
[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methanol 1,3-Oxazole C₁₀H₈ClNO₂ Reduced aromaticity vs. oxadiazole; lower thermal stability but improved synthetic accessibility .
5-(2-Chlorophenyl)pyridin-3-ylmethanol Pyridine C₁₂H₁₀ClNO Basic nitrogen in pyridine enhances metal coordination; explored in catalysis .

Key Observations :

  • 1,3,4-Oxadiazoles exhibit superior electron-transport properties compared to oxazoles or pyridines .
  • Pyridine derivatives offer versatility in coordination chemistry but lack the bioactivity profile of oxadiazoles .

Q & A

Q. Table 1: Synthetic Optimization Parameters

StepConditionsYield Improvement Tips
Hydrazide FormationReflux in ethanol, 12 hrUse excess hydrazine (1.5 eq)
Oxadiazole Cyclization0°C, BrCN in methanol, 4 hrProtect from moisture
RecrystallizationMethanol, slow evaporationSeed with pure microcrystals

Q. Table 2: Key Crystallographic Data

ParameterValue (Example from )
Space GroupP 1
R-factor0.049
Dihedral Angle3.76° (oxadiazole vs. aryl)
Hydrogen Bond (O–H⋯N)2.79 Å, 168°

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.